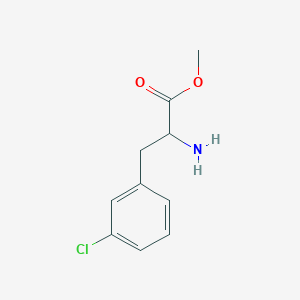

Methyl 2-amino-3-(3-chlorophenyl)propanoate

説明

BenchChem offers high-quality Methyl 2-amino-3-(3-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(3-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H12ClNO2 |

|---|---|

分子量 |

213.66 g/mol |

IUPAC名 |

methyl 2-amino-3-(3-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 |

InChIキー |

HTDYPZMXWSPHDI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N |

製品の起源 |

United States |

Foundational & Exploratory

Molecular structure and weight of 3-chlorophenylalanine methyl ester

Technical Monograph: 3-Chlorophenylalanine Methyl Ester

Part 1: Executive Summary

3-Chlorophenylalanine methyl ester is a non-canonical amino acid derivative used extensively in medicinal chemistry and peptide engineering.[1] Structurally, it consists of a phenylalanine backbone modified with a chlorine atom at the meta (3-) position of the phenyl ring and a methyl ester protecting group at the C-terminus.

This compound serves two primary functions in drug development:

-

Electronic/Steric Probe: The meta-chlorine atom introduces lipophilicity and electron-withdrawing effects without the para-substitution geometry, allowing researchers to probe binding pockets with specific steric constraints.[1]

-

Synthetic Intermediate: The methyl ester protection facilitates C-to-N directed peptide coupling, preventing side reactions during the elongation of peptide chains.[1]

Part 2: Chemical Identity & Physicochemical Properties

The following data characterizes the L-isomer hydrochloride salt, the most common form utilized in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Table 1: Core Chemical Data

| Property | Specification |

| Systematic Name | Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride |

| Common Name | L-3-Chlorophenylalanine methyl ester HCl |

| Molecular Formula (Salt) | C₁₀H₁₂ClNO₂[1][2] · HCl |

| Molecular Formula (Free) | C₁₀H₁₂ClNO₂ |

| Molecular Weight (Salt) | 250.12 g/mol |

| Molecular Weight (Free) | 213.66 g/mol |

| CAS Registry (Parent Acid) | 80126-51-8 (L-3-Chlorophenylalanine) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | 160–165 °C (Typical for Phe-OMe HCl analogs) |

Structural Representation

-

SMILES (Free Base): COC(=O)CC1=CC(Cl)=CC=C1

-

InChI Key: InChIKey=GCBCWTWQAFLKJG-UHFFFAOYSA-N (Analogous connectivity)

Part 3: Structural Analysis & SAR Logic

The introduction of a chlorine atom at the 3-position alters the physicochemical profile of the phenylalanine side chain significantly compared to the native amino acid.

-

Electronic Effects: Chlorine is electronegative (

), exerting a strong inductive withdrawal (-I effect) on the aromatic ring.[1] This reduces the electron density of the -

Lipophilicity: The chloro-substitution increases the

value, enhancing membrane permeability and hydrophobic collapse within protein cores.[1] -

Metabolic Stability: Substitution at the meta position can block metabolic hydroxylation (e.g., by cytochrome P450s) that typically occurs at the para position, extending the half-life of the parent peptide.

Figure 1: Structure-Activity Relationship (SAR) Logic

Caption: SAR logic detailing the functional impact of the 3-chloro and methyl ester modifications.

Part 4: Synthesis Protocol

The most robust method for generating 3-chlorophenylalanine methyl ester hydrochloride is the Thionyl Chloride (SOCl₂) / Methanol method.[1] This protocol generates anhydrous HCl in situ, driving the Fischer esterification while simultaneously precipitating the product as the hydrochloride salt.[3]

Reagents Required:

-

L-3-Chlorophenylalanine (Parent Acid)[1]

-

Thionyl Chloride (SOCl₂) – High Purity

-

Methanol (Anhydrous)

-

Diethyl Ether (for precipitation)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet. Place in an ice-water bath (0 °C).

-

Activation: Add anhydrous methanol (10 mL per gram of amino acid) to the flask.

-

Reagent Addition: Dropwise, add Thionyl Chloride (1.5 - 2.0 equivalents) to the cold methanol.

-

Substrate Addition: Once the exotherm subsides, add solid L-3-Chlorophenylalanine in one portion.

-

Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4–12 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]

-

Isolation: Evaporate the solvent under reduced pressure to obtain a viscous oil or solid.[1]

-

Purification: Triturate the residue with cold diethyl ether to induce crystallization. Filter the white solid and dry under vacuum.[1]

Figure 2: Synthesis Workflow

Caption: Step-by-step workflow for the thionyl chloride mediated esterification.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Amine Protons:

8.5–8.8 ppm (broad singlet, 3H, -

Aromatic Ring (3-Cl substitution):

-

Alpha-Proton (

-CH): -

Methyl Ester (

): -

Beta-Protons (

-CH₂):

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): 214.1 m/z (corresponding to the free base isotope -

Isotope Pattern: A distinct M+2 peak at 216.1 m/z with approx. 33% intensity of the base peak (characteristic of Chlorine).

Part 6: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).[1] The hydrochloride salt is generally stable but hygroscopic.[1]

-

Storage: Store at -20 °C or 4 °C in a desiccator. Protect from moisture to prevent hydrolysis of the ester back to the acid.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle the thionyl chloride step strictly in a fume hood.[1]

References

-

BenchChem. (2025).[1] Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 827424, 4-Chloro-L-phenylalanine methyl ester. (Analogous structure reference). Retrieved from

-

Li, X., et al. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119.[3] (Protocol grounding). Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Chloro-DL-phenylalanine methyl ester hydrochloride. (Isomer property comparison). Retrieved from

Sources

- 1. 4-Chloro-L-phenylalanine methyl ester | C10H12ClNO2 | CID 827424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. US20030229017A1 - Solid phase method for synthesis peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same - Google Patents [patents.google.com]

Strategic Deployment of 3-Chlorophenylalanine in Medicinal Chemistry: Beyond the Tryptophan Hydroxylase Paradigm

Executive Summary

While 4-chlorophenylalanine (PCPA) is historically recognized as a potent, irreversible inhibitor of tryptophan hydroxylase (TPH) used to deplete serotonin, its meta-substituted isomer, 3-chlorophenylalanine (3-Cl-Phe) , occupies a distinct and increasingly vital niche in modern drug design.

This technical guide dissects the therapeutic utility of 3-Cl-Phe not merely as an inhibitor, but as a bioisosteric scaffold and metabolic probe . By exploiting the unique electronic (

Part 1: Chemical Space & Pharmacophore Analysis

The "Meta" Advantage: Electronic & Steric Tuning

The substitution of hydrogen with chlorine at the meta position of the phenylalanine ring introduces specific physicochemical changes that are distinct from ortho or para substitutions.

-

Metabolic Blockade: The C3 position on the phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms. Chlorination at this position sterically and electronically blocks this metabolic soft spot, extending the half-life (

) of the parent molecule. -

Electronic Effects (Hammett Constants):

-

The electron-withdrawing nature of chlorine (

) pulls electron density from the aromatic ring, potentially strengthening -

Unlike the para position, the meta substituent does not extend the linear length of the molecule significantly, allowing it to fit into tighter binding pockets where 4-Cl-Phe might clash sterically.

-

Comparative Physicochemical Profile[1][2]

| Property | L-Phenylalanine (Phe) | 4-Chloro-L-Phe (PCPA) | 3-Chloro-L-Phe (3-Cl-Phe) |

| Primary Bio-Activity | Protein Synthesis Precursor | TPH Inhibition (Serotonin Depletion) | Transport Probe / Scaffold |

| Lipophilicity ( | 0.00 (Reference) | +0.71 | +0.71 |

| Hammett Constant ( | 0.00 | 0.23 ( | 0.37 ( |

| Metabolic Stability | Low (Rapid Hydroxylation) | Moderate | High (C3 Blockade) |

| Receptor Selectivity | Broad (Endogenous) | 5-HT Systems | LAT1/LAT2, GPCRs |

Part 2: Therapeutic Targets & Biological Mechanisms

Peptide Engineering & Antimicrobial Peptides (AMPs)

One of the most robust applications of 3-Cl-Phe is in the peptidomimetic engineering of antimicrobial peptides. Native peptides often suffer from rapid proteolytic degradation.

-

Mechanism: Incorporating 3-Cl-Phe into AMP sequences (e.g., replacing native Phe or Trp) increases the overall hydrophobicity of the peptide. This enhances the peptide's ability to partition into and disrupt the lipid bilayer of bacterial membranes.

-

Selectivity: Studies indicate that halogenation can improve selectivity for Gram-positive bacteria (e.g., S. aureus) by altering the amphipathic balance required to penetrate the thick peptidoglycan layer.

System L Amino Acid Transporters (LAT1/LAT2)

3-Cl-Phe serves as a critical probe for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers (glioma, breast cancer) to fuel rapid growth.

-

Transport Logic: Unlike native Phe, which is rapidly metabolized, 3-Cl-Phe exhibits high affinity for LAT1 but altered transport kinetics. This makes it a valuable scaffold for designing boron-delivery agents (for Boron Neutron Capture Therapy) or PET imaging tracers where the 3-position is radiolabeled.

Neuropharmacology: 5-HT Receptor Modulation

While PCPA depletes serotonin, derivatives containing the 3-chlorophenyl moiety (such as Trazodone analogs) act as modulators of serotonin receptors (5-HT1A/5-HT7).[1]

-

Pharmacophore: The 3-chlorophenylpiperazine moiety is a "privileged structure" in medicinal chemistry. The 3-chloro group is essential for maintaining the specific tilt and orientation required for high-affinity binding to the 5-HT receptor orthosteric site.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting 3-Cl-Phe over its isomers during lead optimization.

Caption: SAR decision tree highlighting the strategic selection of the meta-chloro isomer to balance metabolic stability with steric fit.

Part 4: Experimental Protocols

Protocol A: Enantioselective Enzymatic Resolution

To utilize 3-Cl-Phe in peptide synthesis, high enantiomeric purity (L-isomer) is required. Chemical synthesis often yields racemates. This self-validating enzymatic protocol ensures >99% ee.

Objective: Isolate L-3-chlorophenylalanine from N-acetyl-DL-3-chlorophenylalanine.

Reagents:

-

N-acetyl-DL-3-chlorophenylalanine (Substrate)

-

Acylase I (from Aspergillus melleus or Porcine Kidney)

-

0.1 M Lithium Hydroxide (LiOH)

-

6 M Hydrochloric Acid (HCl)

Workflow:

-

Substrate Preparation: Dissolve 10 mmol of N-acetyl-DL-3-chlorophenylalanine in water. Adjust pH to 7.0–7.2 using 0.1 M LiOH. Note: Lithium is preferred over sodium to prevent salt precipitation in later steps.

-

Enzymatic Hydrolysis: Add Acylase I (15 mg/mmol substrate). Incubate at 37°C with gentle stirring for 24 hours.

-

Validation Step: Monitor reaction progress via TLC (n-butanol:acetic acid:water 4:1:1). The free amino acid (L-isomer) will appear as a ninhydrin-positive spot distinct from the acetylated starting material.

-

-

Separation: Acidify the mixture to pH 5.0 with dilute HCl. Filter any protein precipitate.

-

Ion Exchange: Pass the filtrate through a cation-exchange column (Dowex 50W-X8, H+ form).

-

Elution 1: Wash with water to remove unreacted N-acetyl-D-3-chlorophenylalanine (Save for racemization and recycling).

-

Elution 2: Elute the L-3-chlorophenylalanine with 1.5 M NH₄OH.

-

-

Crystallization: Evaporate ammonia eluate to dryness. Recrystallize from water/ethanol.

-

QC: Verify optical rotation

and purity via Chiral HPLC.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 3-Cl-Phe into a peptide backbone requires modified coupling conditions due to the electron-withdrawing chlorine reducing the nucleophilicity of the amino group during subsequent steps.

Workflow:

-

Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

-

Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling (The Critical Step):

-

Dissolve Fmoc-3-chloro-L-phenylalanine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Why HATU? The chloro-substitution makes the amino acid sterically and electronically demanding. HBTU may result in incomplete coupling. HATU is a more potent coupling agent.

-

Reaction time: 45–60 minutes.

-

-

Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

-

Blue beads: Incomplete coupling (Repeat step 3).

-

Colorless beads: Successful coupling.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 5: Synthetic Workflow Visualization

Caption: Chemo-enzymatic resolution workflow for isolating high-purity L-3-chlorophenylalanine.

Part 6: Future Outlook & Strategic Recommendations

The therapeutic potential of 3-chlorophenylalanine derivatives is shifting from "serotonin depletion" (a legacy of the 4-chloro isomer) to precision oncology and infectious disease .

-

Radiopharmaceuticals: The 3-chloro position is an ideal bioisostere for Fluorine-18 . Replacing the 3-Cl with 18F creates PET tracers that mimic the transport properties of the chlorinated parent but allow for in vivo imaging of tumors overexpressing LAT1.

-

Dual-Action Antidepressants: As seen in Trazodone analogs, the 3-chlorophenyl ring is essential for dual 5-HT1A agonism and 5-HT7 antagonism. Future SAR campaigns should fix this moiety while varying the linker length to optimize CNS penetration.

References

-

PubChem. (2025).[2][3] 3-chloro-L-phenylalanine | C9H10ClNO2.[3][4] National Library of Medicine.[3] [Link]

-

Satała, G., et al. (2022).[1][5] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity. International Journal of Molecular Sciences. [Link][1][3][6][7][8]

-

Hwang, Y. E., et al. (2022).[1][9] Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences. [Link]

-

Yan, W. J., et al. (2020).[10] The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity.[10] Amino Acids.[2][3][10][11][12][13] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

The Strategic deployment of Methyl 2-amino-3-(3-chlorophenyl)propanoate as a Chiral Cornerstone in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate landscape of contemporary drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, detrimental. This fundamental principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).

Among the vast arsenal of chiral synthons, non-proteinogenic amino acids and their derivatives have emerged as particularly valuable assets. These molecules offer a trifecta of desirable features: a defined stereocenter, versatile functional groups (amine and carboxylic acid), and a scaffold that can be readily incorporated into a wide range of molecular architectures. This guide provides a comprehensive technical overview of Methyl 2-amino-3-(3-chlorophenyl)propanoate, a non-proteinogenic amino acid ester that has garnered significant interest as a strategic chiral building block in the synthesis of novel therapeutics. We will delve into its synthesis, chiral resolution, and application, providing field-proven insights and detailed methodologies to empower researchers in their quest for innovative medicines.

Physicochemical Properties and Structural Attributes

Methyl 2-amino-3-(3-chlorophenyl)propanoate, a derivative of the amino acid phenylalanine, possesses a unique combination of structural features that contribute to its utility as a chiral building block. The presence of a chlorine atom on the meta position of the phenyl ring introduces specific steric and electronic properties that can influence molecular interactions and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Chirality | Exists as (S) and (R) enantiomers | General knowledge |

The interplay between the amino group, the methyl ester, and the 3-chlorophenyl substituent allows for a diverse range of chemical transformations, making it a versatile intermediate for constructing complex molecular frameworks.

Synthesis of Racemic Methyl 2-amino-3-(3-chlorophenyl)propanoate: A Foundational Pathway

The journey to harnessing the chiral potential of Methyl 2-amino-3-(3-chlorophenyl)propanoate begins with the synthesis of its racemic form. A common and efficient strategy involves a multi-step sequence starting from the readily available 3-chlorobenzaldehyde. This approach leverages well-established synthetic transformations to construct the core amino acid structure.

Sources

Methodological & Application

Protocol for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate to free acid

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate to its free acid form, 3-chlorophenylalanine. The protocol is designed for researchers requiring high enantiomeric purity and yield.

Abstract

This document outlines the optimized protocol for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate (CAS: 126310-67-2 for racemic, or specific enantiomers) to 2-amino-3-(3-chlorophenyl)propanoic acid (3-chlorophenylalanine). Two distinct methodologies are presented: Method A (Mild Saponification) for the isolation of the free zwitterionic acid, and Method B (Acid Hydrolysis) for the direct isolation of the hydrochloride salt. Emphasis is placed on mitigating racemization of the

Introduction & Strategic Analysis

The substrate, Methyl 2-amino-3-(3-chlorophenyl)propanoate, is a phenylalanine derivative where the phenyl ring is substituted at the meta position with chlorine. The hydrolysis of the methyl ester functionality (

Reaction Mechanism & Causality

The transformation is a nucleophilic acyl substitution.[1]

-

Basic Conditions: Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methoxide. The resulting carboxylic acid is immediately deprotonated to the carboxylate, driving the equilibrium forward.

-

Acidic Conditions: Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. This process is reversible and requires excess water or removal of methanol to proceed to completion.

Critical Considerations

-

Racemization Risk: The

-proton of amino acid esters is acidic ( -

Solubility: The methyl ester is lipophilic, while the product (zwitterion or salt) is hydrophilic. A biphasic or miscible co-solvent system (THF/Water) is essential for kinetic efficiency.

Workflow Decision Tree

Figure 1: Strategic workflow for selecting the hydrolysis method based on the desired final form.

Experimental Protocols

Method A: Mild Saponification (Recommended for Free Acid)

Objective: Hydrolysis under mild conditions to isolate the zwitterionic free acid with minimal racemization.

Reagents

| Reagent | Specification | Role |

| Substrate | Methyl 2-amino-3-(3-chlorophenyl)propanoate | Starting Material |

| LiOH[1][2][3]·H₂O | 98%+ Purity | Hydrolysis Base |

| THF | HPLC Grade | Co-solvent |

| Water | Deionized (DI) | Solvent/Reactant |

| HCl | 1M and 6M Aqueous Solution | pH Adjustment |

Procedure

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent (eq) of the methyl ester in Tetrahydrofuran (THF). Use approximately 5 mL of THF per gram of substrate.

-

Base Addition: Prepare a solution of 2.5 eq of LiOH·H₂O in Water (volume equal to THF). Add this aqueous solution dropwise to the stirring ester solution at 0°C (ice bath).

-

Rationale: Adding at 0°C controls the exotherm. The final solvent ratio should be THF:Water (1:1) to ensure homogeneity.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously.

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane or MeOH/DCM) or HPLC. Reaction is typically complete within 1–3 hours .

-

-

Workup (Isolation of Zwitterion):

-

Evaporate the THF under reduced pressure (Rotavap, <40°C). The aqueous residue will contain the lithium carboxylate.

-

Cool the aqueous residue to 0°C.

-

Crucial Step: Carefully acidify with 1M HCl dropwise. Monitor pH using a calibrated pH meter.

-

Target pH: 5.2 – 5.5 (Approximate isoelectric point).

-

Observation: A white precipitate (the free amino acid) should form as the pH approaches the pI.

-

-

Purification:

-

Stir the slurry at 0°C for 30 minutes to maximize precipitation.

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold water (2x) and cold acetone (1x) to remove residual salts and impurities.

-

Dry under high vacuum at 40°C for 12 hours.

-

Method B: Acid Hydrolysis (Recommended for HCl Salt)

Objective: Direct conversion to the hydrochloride salt, useful if the free acid is difficult to precipitate or if the salt is the required form for subsequent steps.

Procedure

-

Setup: Place 1.0 eq of the methyl ester in a round-bottom flask equipped with a reflux condenser.

-

Acid Addition: Add 6M HCl (10–15 mL per gram of substrate).

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to dryness under reduced pressure.

-

Co-evaporation: Add toluene (10 mL) and evaporate again to remove trace water and HCl (azeotropic removal). Repeat 2x.

-

-

Isolation: The residue is the crude hydrochloride salt. It can be recrystallized from MeOH/Ether if higher purity is required.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be verified.

| Technique | Expected Result (Free Acid) | Diagnostic Value |

| ¹H NMR (D₂O/NaOD) | Disappearance of methyl singlet ( | Confirms hydrolysis completeness. |

| HPLC | Shift to earlier retention time (more polar). | Quantifies purity and conversion.[5][10] |

| Chiral HPLC | Single enantiomeric peak (if starting chiral). | Verifies lack of racemization. |

| Melting Point | Sharp range (Literature: ~230-240°C dec). | Indicates physical purity. |

Mechanism of Base Hydrolysis (Visualized)

Figure 2: Simplified mechanism of saponification. The irreversible deprotonation of the carboxylic acid by the leaving methoxide (not shown for brevity) drives the reaction.

Troubleshooting & Safety

Troubleshooting

-

Incomplete Hydrolysis: If starting material remains after 3 hours (Method A), add an additional 0.5 eq of LiOH and warm slightly to 35°C. Do not exceed 40°C to prevent racemization.

-

No Precipitate at pI: If the zwitterion does not precipitate upon acidification (Method A), the solution may be too dilute. Concentrate the aqueous layer by 50% on a rotavap and re-adjust pH. Alternatively, switch to Method B to isolate the salt.

-

Emulsions: During extraction (if applicable), emulsions can occur. Addition of brine or filtration through Celite breaks the emulsion.

Safety Protocols

-

3-Chlorophenyl derivatives: Treat as potential irritants. Wear nitrile gloves and safety goggles.

-

LiOH/HCl: Corrosive. Perform all acid/base additions slowly to avoid splashing or violent exotherms.

-

THF: Flammable and peroxide former. Ensure use of fresh, inhibited solvent.

References

-

Studylib. Enolate Alkylation Lab: Ester Saponification & Amide Formation. (Protocol for LiOH hydrolysis of phenyl-substituted esters). Link

-

Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (Mechanistic grounding for base-promoted hydrolysis). Link

-

Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (Technical guide on amino acid handling and analysis). Link

-

ResearchGate. De-esterification of amino acid esters. (Expert discussion on LiOH vs HCl methods for amino acids). Link

-

ChemicalBook. L-3-Chlorophenylalanine Synthesis and Properties. (Specific data on the 3-chlorophenylalanine moiety). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 3. studylib.net [studylib.net]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. chimia.ch [chimia.ch]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thesis.unipd.it [thesis.unipd.it]

- 9. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

Advanced Application Note: Suzuki-Miyaura Functionalization of Methyl 2-amino-3-(3-chlorophenyl)propanoate

Executive Summary

Methyl 2-amino-3-(3-chlorophenyl)propanoate (an unnatural phenylalanine derivative) is a critical scaffold in the synthesis of peptidomimetics, proteolysis targeting chimeras (PROTACs), and small-molecule inhibitors. Its meta-chloro substituent offers a strategic handle for late-stage diversification via Suzuki-Miyaura cross-coupling.

However, this substrate presents a "Triad of Challenge" for the synthetic chemist:

-

Electronic Deactivation: The aryl chloride is significantly less reactive than corresponding bromides or iodides, requiring specialized catalytic systems for oxidative addition.

-

Chemosensitivity: The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typically required for boronic acid activation.

-

Stereochemical Lability: The

-chiral center is prone to racemization via enolization, particularly when strong bases and high temperatures are combined.

This guide provides two field-validated protocols to overcome these barriers, ensuring high yields (>85%) and enantiomeric excess (>98% ee).

Strategic Analysis & Mechanistic Grounding

Catalyst Selection: Overcoming the Aryl Chloride

Standard Pd(

-

Ligand Choice: XPhos and SPhos are preferred. Their electron-rich nature facilitates the difficult oxidative addition into the C-Cl bond, while their steric bulk promotes reductive elimination and prevents

-hydride elimination. -

Precatalyst Advantage: Using G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, crucial for preserving the chiral center.

Base & Solvent Effects: The Stability Balance

-

Base: We strictly avoid hydroxides (NaOH, KOH). Tribasic Potassium Phosphate (

) is the gold standard here. It provides sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) but is mild enough to minimize ester hydrolysis and -

Solvent: A biphasic system of THF/Water or 1,4-Dioxane/Water is recommended. The water is essential for the base solubility, while the organic solvent solubilizes the hydrophobic aryl chloride.

Handling the Free Amine

The free amine (

-

Strategy A (Direct): Use the Hydrochloride salt of the substrate with an extra equivalent of base. This is efficient but risky for difficult couplings.

-

Strategy B (Protected): Use the

-Boc or

Experimental Protocols

Protocol A: High-Fidelity Coupling of -Boc Protected Substrate

Recommended for initial optimization and scale-up of chiral material.

Reagents:

-

Substrate:

-Boc-Methyl 2-amino-3-(3-chlorophenyl)propanoate (1.0 equiv) -

Boronic Acid: Arylboronic acid (

) (1.5 equiv) -

Catalyst: XPhos Pd G4 (2-3 mol%)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, combine the

-Boc substrate (1.0 equiv), arylboronic acid (1.5 equiv), and -

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G4 (0.02 equiv) quickly under a counter-flow of inert gas.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe. The concentration with respect to the substrate should be 0.1 M to 0.2 M.

-

Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).

-

Note: Do not exceed 90°C to prevent Boc-thermolysis or racemization.

-

-

Monitoring: Monitor by HPLC or LC-MS at 2 hours. Conversion should be >90%. If sluggish, add 1 mol% additional catalyst.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Direct Coupling of the Hydrochloride Salt

For rapid library synthesis where protection/deprotection steps are bottlenecking.

Reagents:

-

Substrate: Methyl 2-amino-3-(3-chlorophenyl)propanoate HCl salt (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%)-

Alternatively: SPhos Pd G3 (5 mol%)

-

-

Base:

(4.0 equiv) - Note: Extra equiv needed to neutralize HCl. -

Solvent: n-Butanol (degassed).[1]

Key Modification: Using n-Butanol as a solvent often facilitates the coupling of free amines and polar substrates better than non-polar ethers. The reaction is run at 100°C .[2]

Visualization of Reaction Logic

Mechanistic Workflow

The following diagram illustrates the critical decision points and mechanistic flow for this specific coupling.

Caption: Decision matrix for selecting the optimal coupling protocol based on amine protection status.

Troubleshooting & Optimization Data

Optimization Matrix (Representative Data)

The following table summarizes the impact of catalyst and base variations on Yield and Enantiomeric Excess (ee).

| Entry | Catalyst (5 mol%) | Ligand | Base (3 eq) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Pd(PPh | - | DME/H | 85 | 15 | 98 | |

| 2 | Pd(OAc) | PPh | Toluene/H | 100 | 35 | 92 | |

| 3 | Pd(OAc) | SPhos | K | Toluene/H | 100 | 92 | 96 |

| 4 | XPhos Pd G4 | - | K | Dioxane/H | 80 | 96 | >99 |

| 5 | Pd(dppf)Cl | - | Cs | DMF | 100 | 65 | 75* |

*Entry 5 Note: Significant racemization observed due to strong base/polar aprotic solvent combination.

Troubleshooting Guide

Issue: Low Conversion (<50%)

-

Cause: Oxidative addition into the Ar-Cl bond is failing.

-

Solution: Switch to XPhos Pd G4 or BrettPhos Pd G4 . Ensure the reaction is strictly oxygen-free (oxygen poisons the electron-rich phosphines). Increase concentration to 0.5 M.

Issue: Ester Hydrolysis

-

Cause: Base is too strong or temperature is too high.

-

Solution: Switch from Carbonate bases to Phosphate (

) or Fluoride (KF) . Reduce water ratio (e.g., use Toluene/Water 10:1).

Issue: Racemization

-

Cause:

-proton abstraction. -

Solution: Lower temperature to 60-70°C and extend reaction time. Ensure the amine is protected (Carbamates like Boc reduce acidity of the

-proton compared to amides).

References

-

Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters. Journal of the American Chemical Society. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5][6] Chemical Reviews. Link

-

Biscoe, M. R., et al. (2008). Simple, Efficient, and Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Aryl Halides. Journal of the American Chemical Society. Link (Demonstrates SPhos utility in sensitive substrates).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

Sources

- 1. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization during Methyl 2-amino-3-(3-chlorophenyl)propanoate coupling

Technical Support Center: Chiral Integrity in Amide Bond Formation

Topic: Preventing Racemization During Methyl 2-amino-3-(3-chlorophenyl)propanoate Coupling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of peptide-like molecules and active pharmaceutical ingredients (APIs). Here, we address the specific issue of preventing racemization when coupling Methyl 2-amino-3-(3-chlorophenyl)propanoate, a common chiral building block.

Frequently Asked Questions (FAQs)

Q1: What exactly is racemization, and why is it a critical issue for my synthesis?

A: Racemization is the conversion of a single, chirally pure enantiomer (like the desired L- or D- form of your amino acid ester) into an equal mixture of both enantiomers, known as a racemate.[1][2] In the context of drug development, the stereocenter's configuration is paramount as different enantiomers can have drastically different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3][4] The loss of chiral integrity during the coupling of Methyl 2-amino-3-(3-chlorophenyl)propanoate can lead to a final product with reduced efficacy, unpredictable side effects, and significant downstream purification challenges, ultimately compromising the viability of a drug candidate.

Q2: What is the primary chemical mechanism responsible for racemization during amide coupling?

A: The most prevalent mechanism for racemization during the activation of the carboxyl group is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6][7] This process involves two key steps:

-

Activation & Cyclization: The coupling reagent activates the carboxylic acid. If the N-terminus is protected with an acyl-type group (or in the case of a peptide, the preceding amino acid), the backbone nitrogen can attack the activated carboxyl group, forming the oxazolone ring.

-

Enolization & Tautomerization: The oxazolone intermediate has an acidic proton at the chiral center (the α-carbon). In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enol or its aromatic tautomer.[8][9]

-

Reprotonation: Subsequent reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both L- and D-enantiomers, thereby causing racemization.[5]

Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) significantly reduce the tendency for oxazolone formation, thus preserving optical purity.[8] However, when coupling an N-acyl amino acid or a peptide fragment, this pathway is a major concern.

Caption: Oxazolone formation is a key racemization mechanism.

Troubleshooting Guide: Diagnosing & Solving Racemization

Issue 1: My chiral purity analysis (e.g., HPLC, SFC) shows a significant amount of the undesired diastereomer after coupling. Where do I start?

This is the most common problem and is almost always traced back to the reaction conditions. The choice of coupling reagent, additives, base, and temperature all play a crucial role.

A: Re-evaluate Your Coupling Reagent and Additives.

The goal is to form the amide bond faster than the oxazolone intermediate can form and racemize. This is achieved by using a combination of a coupling reagent and a racemization-suppressing additive.

-

Carbodiimides (DCC, EDC, DIC): While effective, these reagents can generate highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[5] They should always be used with an additive.[8]

-

Phosphonium & Uronium/Aminium Reagents (BOP, PyBOP, HBTU, HATU): These are highly efficient coupling reagents but require a base for activation, which can itself promote racemization.[8] Their use must be carefully optimized.

-

Additives (HOBt, HOAt, OxymaPure): These are the key to suppressing racemization. They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the initial activated intermediate.[9][10] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[9] OxymaPure is also a non-explosive, safer alternative to HOBt and HOAt.[8][11]

| Reagent/Additive Combination | Propensity for Racemization | Speed of Coupling | Comments |

| DIC / HOBt | Low | Moderate | A classic combination. HOBt availability is now restricted due to its explosive nature.[8] |

| DIC / OxymaPure | Very Low | Fast | Excellent choice. Oxyma is a highly effective and safer alternative to HOBt/HOAt.[8][11] |

| EDC / HOBt | Low-Moderate | Moderate | The resulting urea is water-soluble, simplifying workup, but racemization risk is slightly higher. |

| HATU / Base | Low | Very Fast | Highly effective but requires careful base selection. The formation of a guanidinium byproduct is a potential side reaction.[10] |

| DEPBT | Exceptionally Low | Moderate | A phosphonium reagent noted for its remarkable resistance to racemization, especially for Nα-acyl-protected amino acids.[8][11] |

Recommendation: For coupling Methyl 2-amino-3-(3-chlorophenyl)propanoate, a robust starting point is the use of DIC with OxymaPure . For particularly challenging or racemization-prone steps, DEPBT is an excellent, albeit more expensive, alternative.[8][11]

B: Scrutinize Your Choice and Stoichiometry of Base.

The base is often the primary culprit in promoting racemization by abstracting the α-proton.[5][9]

-

Basicity and Steric Hindrance: The ideal base should be just strong enough to neutralize any acid salts (e.g., HCl from an amine salt) and facilitate the reaction, but not so strong that it readily deprotonates the chiral center. Sterically hindered bases are less likely to abstract the α-proton.[9]

-

Common Bases:

-

Triethylamine (TEA): Strong base, small steric profile. High risk of racemization.

-

N,N-Diisopropylethylamine (DIPEA or DIEA): Sterically hindered, but still a relatively strong base. Commonly used but can still cause significant racemization.[8]

-

N-methylmorpholine (NMM): A weaker base than DIEA with moderate steric hindrance. Often a superior choice for minimizing racemization.[8][9]

-

2,4,6-Collidine: A highly hindered and weak base. Recommended for cases with a very high risk of racemization.[8][9]

-

| Base | pKa (Conjugate Acid) | Steric Hindrance | Racemization Risk |

| Triethylamine (TEA) | ~10.75 | Low | High |

| DIPEA (DIEA) | ~10.75 | High | Moderate |

| N-Methylmorpholine (NMM) | ~7.38 | Moderate | Low |

| 2,4,6-Collidine | ~7.43 | Very High | Very Low |

Recommendation: Use the weakest, most sterically hindered base possible. N-methylmorpholine (NMM) is the recommended default. If racemization persists, switch to 2,4,6-Collidine .[9] Use only the required stoichiometric amount; excess base will accelerate racemization.

C: Control the Reaction Temperature.

Lowering the reaction temperature slows down all reaction rates, but it disproportionately slows the rate of racemization relative to the rate of coupling.

-

Protocol: Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature over several hours. For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

Issue 2: How can I design a robust, low-racemization coupling protocol from the start?

A proactive approach is always better than troubleshooting. The following protocol integrates best practices to maintain the chiral integrity of Methyl 2-amino-3-(3-chlorophenyl)propanoate.

Caption: A step-by-step workflow for minimizing racemization.

Detailed Experimental Protocol: Low-Racemization Coupling

This protocol assumes coupling of a generic carboxylic acid (R-COOH) to Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride.

-

Reagent Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

-

Pre-activation:

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise.

-

Stir the mixture at 0 °C for 10-15 minutes. This pre-activation step allows for the formation of the less-racemizing Oxyma active ester.

-

-

Amine Addition:

-

In a separate flask, dissolve Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride (1.0 eq) in the same solvent.

-

Add N-methylmorpholine (NMM) (1.0 eq) to this solution to form the free base in situ.

-

Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

-

-

Reaction & Monitoring:

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

-

Workup and Analysis:

-

Filter off the diisopropylurea byproduct (if using a non-polar solvent like DCM).

-

Proceed with a standard aqueous workup to remove excess reagents.

-

Purify the crude product via column chromatography.

-

Crucially, analyze the stereochemical purity of the final product using a suitable chiral HPLC or SFC method.

-

This systematic approach, combining a superior additive (OxymaPure), a weak base (NMM), and temperature control, provides a robust framework for preserving the stereochemical integrity of your valuable chiral building block.[1][8][9][11]

References

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

- ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.

- MDPI. (n.d.).

- Luxembourg Bio Technologies. (n.d.).

- Benchchem. (n.d.).

-

Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. [Link]

-

ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

-

ResearchGate. (n.d.). Racemization pathways during amide bond formation. [Link]

-

PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

-

RSC Publishing. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epimerisation in Peptide Synthesis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 8. bachem.com [bachem.com]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Optimization of 3-Chlorophenylalanine Methyl Ester Synthesis

Executive Summary & Core Directive

The synthesis of 3-chlorophenylalanine methyl ester is a critical step in generating non-natural amino acid building blocks for peptidomimetics.[1] While the reaction is a standard Fischer Esterification , users frequently report yields below 60% due to three primary failure modes:

-

Equilibrium Reversion: Failure to manage water content drives the reaction back to the carboxylic acid.

-

Product Loss during Workup: The high water solubility of the hydrochloride salt leads to massive losses during aqueous extraction.

-

Side Reactions: Diketopiperazine (DKP) formation or racemization during thermal stress.

This guide prioritizes the Trimethylsilyl Chloride (TMSCl) method over the traditional Thionyl Chloride (

Standard Operating Procedures (SOPs)

Method A: The TMSCl Protocol (Recommended)

Best for: High yield (>90%), preserving chiral integrity, and operational simplicity.[1]

The Mechanism: TMSCl reacts with methanol to generate anhydrous HCl in situ while simultaneously scavenging moisture (forming hexamethyldisiloxane).[1] This dual action drives the equilibrium forward more effectively than thionyl chloride.

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Suspension: Suspend 3-chlorophenylalanine (1.0 equiv) in anhydrous Methanol (10-20 volumes) .

-

Activation: Add TMSCl (2.5 - 3.0 equiv) dropwise at 0°C .

-

Note: The reaction is exothermic; control the addition rate to maintain temp < 10°C.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Checkpoint: Solution should become clear as the amino acid dissolves and converts to the ester.

-

-

Isolation (Critical):

-

Concentrate the mixture in vacuo to remove MeOH and excess TMSCl.

-

Do NOT perform an aqueous workup. [1]

-

Triturate the resulting residue with cold Diethyl Ether or MTBE to precipitate the white hydrochloride salt.

-

Filter and dry under high vacuum.

-

Method B: The Thionyl Chloride Protocol (Traditional)

Best for: Large scale scale-up where TMSCl cost is prohibitive.[1]

Protocol:

-

Chill: Cool anhydrous Methanol (10-20 volumes) to -10°C to -5°C (Ice/Salt bath).

-

Activation: Add Thionyl Chloride (

, 1.5 - 2.0 equiv) dropwise.-

Warning: Violent exotherm. If temperature spikes >0°C, byproduct formation increases.[1]

-

-

Addition: Add solid 3-chlorophenylalanine in one portion.

-

Reflux: Heat to reflux (65°C) for 4–6 hours.

-

Isolation: Evaporate solvent; trituruate with ether as above.

Comparative Data Analysis

| Feature | TMSCl / MeOH (Method A) | ||

| Typical Yield | 92 - 98% | 75 - 85% | 40 - 60% |

| Reaction Temp | Room Temp (25°C) | Reflux (65°C) | Reflux (65°C) |

| Moisture Control | Excellent (Scavenges | Moderate | Poor (Generates |

| Racemization Risk | Very Low | Low-Moderate | Moderate |

| Workup | Evaporation + Trituration | Evaporation + Trituration | Requires Neutralization (Yield Loss) |

Troubleshooting & FAQs

Category 1: Yield Optimization

Q: My yield is ~40% and the product is an oil, not a solid. What happened? A: You likely performed an aqueous extraction (e.g., NaHCO3 wash).[1]

-

The Science: Amino acid ester hydrochlorides are highly water-soluble.[1] Washing with water/bicarb partitions the product into the aqueous phase.

-

The Fix: Skip the aqueous wash. Evaporate the methanol to dryness. The "oil" is likely the product contaminated with trace solvent. Add dry diethyl ether and scratch the flask vigorously to induce crystallization.

Q: Why is the reaction incomplete even after 24 hours?

A: Water contamination is shifting the equilibrium

-

The Fix: Ensure Methanol is anhydrous.[2] If using Method A (TMSCl), increase equivalents to 3.5 to scavenge excess moisture.[1]

Category 2: Purity & Side Reactions[3][4]

Q: I see a new spot on TLC that runs higher than my ester. Is it the free base? A: It is likely the Diketopiperazine (DKP) dimer.[1]

-

The Cause: If the reaction mixture was neutralized (pH > 7) or left standing in solution for too long without acid stabilization, two ester molecules cyclize.

-

The Fix: Keep the product as the HCl salt . Do not free-base until immediately before the next coupling step.

Q: How do I remove the yellow color from the crude solid?

A: The yellow color often comes from trace sulfur impurities (if using

-

The Fix: Recrystallize from minimal hot Methanol/Ethyl Acetate (1:5 ratio).

Visual Workflows

Figure 1: Synthesis Decision & Workflow

Caption: Logic flow for selecting the optimal reagent and executing the synthesis with critical control points.

[1]

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic tree for resolving low yield or purity issues during the esterification process.

References

-

Li, J., & Sha, Y. (2008).[1][3] A Convenient Synthesis of Amino Acid Methyl Esters.[3][4] Molecules, 13(5), 1111-1119. [Link] Key Insight: Establishes TMSCl/MeOH as a superior, high-yield method for amino acid esterification.[1][3][5]

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. [Link] Key Insight: Mechanistic details on acid catalysis and driving equilibrium.

-

PubChem. (2025).[6] 4-Chloro-DL-phenylalanine methyl ester hydrochloride Compound Summary. [Link] Key Insight: Physical properties and solubility data confirming the need for non-aqueous workup.

Sources

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A convenient synthesis of amino acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting ester hydrolysis failures in 3-chlorophenylalanine derivatives

Introduction

Welcome to the technical support module for 3-chlorophenylalanine (3-Cl-Phe) derivatives.

Hydrolyzing esters of halogenated amino acids presents a unique "double-edged sword" in organic synthesis. The electron-withdrawing nature of the chlorine atom (via the inductive -I effect) theoretically activates the ester carbonyl toward nucleophilic attack, accelerating hydrolysis. However, this same electronic effect significantly increases the acidity of the

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic challenges posed by the 3-chloro substituent.

Module 1: Reaction Stalling & Kinetics

Q: My reaction is stuck at ~50% conversion after 24 hours. Adding more base isn't helping. Why?

Diagnosis: Phase Transfer Limitation or Steric Shielding.

While the 3-chloro group activates the carbonyl, it also increases the lipophilicity of the molecule compared to unsubstituted phenylalanine. If you are using a standard aqueous base (e.g., 1M NaOH) with a non-polar organic solvent (DCM or Toluene), the hydroxide ions cannot effectively reach the ester sequestered in the organic phase.

The Fix: Solvation Engineering You must create a homogeneous single phase or use a Phase Transfer Catalyst (PTC).

-

The "Standard" LiOH Protocol (Recommended):

-

Switch to Lithium Hydroxide (LiOH) . Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen and the amine, stabilizing the transition state without the aggressive basicity of K+ or Na+.

-

Solvent System: THF:MeOH:H2O (3:1:1). This mixture dissolves both the lipophilic 3-Cl-Phe ester and the inorganic base.

-

-

The "Stubborn" Ester Protocol:

-

If the ester is sterically bulky (e.g., tert-butyl), base hydrolysis will fail (mechanism:

). -

Action: Switch to Acidolysis (TFA/DCM) or Acid-Catalyzed Hydrolysis (HCl/Dioxane).

-

Data: Solvent Efficiency for 3-Cl-Phe Methyl Ester Hydrolysis

| Solvent System | Base (2.0 eq) | Time to >95% Conv. | Risk of Racemization |

| Water/Dioxane (1:1) | NaOH | 4 h | High |

| THF/Water (1:1) | LiOH | 2 h | Low |

| MeOH/Water (Single Phase) | KOH | 1 h | Critical (Transesterification risk) |

| DCM/Water (Biphasic) | NaOH | >24 h (Stalled) | Low (due to no reaction) |

Module 2: Racemization & Stereochemical Integrity

Q: I started with L-3-Cl-Phe-OMe (>99% ee), but the product is nearly racemic. What happened?

Diagnosis: Base-Catalyzed Enolization.

The chlorine atom at the meta position exerts an electron-withdrawing effect. This pulls electron density away from the

The Mechanism:

In the presence of a strong base (NaOH/KOH) and heat, the

Visualizing the Failure Mode:

Figure 1: Mechanism of base-catalyzed racemization accelerated by the electron-withdrawing chlorine substituent.

The Fix:

-

Temperature Control: Never heat this reaction above 0°C - 5°C initially.

-

Base Switching: Use LiOH or Ba(OH)2 . Barium salts can precipitate the carboxylate, preventing the equilibrium from reverting to the enolate.

-

Enzymatic Route (See Module 4): If ee% is critical (>99.5%), abandon chemical hydrolysis.

Module 3: Isolation & Yield Loss

Q: The reaction is complete (by TLC/LCMS), but I can't isolate the solid. My yield is <20%.

Diagnosis: Isoelectric Point (pI) Mismanagement.

3-Chlorophenylalanine is a zwitterion. It is soluble in water at pH 1 (cationic form) and pH 12 (anionic form). It is least soluble at its isoelectric point (pI).

-

Calculated pI of 3-Cl-Phe: ~5.6

-

Common Mistake: Acidifying to pH 1 (like a standard organic workup). At pH 1, the amine is protonated (

), making the molecule a soluble salt (

The Protocol: "The Exact pH Drop"

-

Concentrate: Remove volatile organics (THF/MeOH) first. You want an aqueous solution.

-

Cool: Chill the aqueous layer to 0°C.

-

Acidify Slowly: Use 1M HCl or Acetic Acid.

-

Target pH: Stop exactly at pH 5.5 - 6.0 .

-

Precipitation: The zwitterion should crash out as a white solid.

-

Desalting: If no solid forms (due to high salt content keeping it soluble via the "salting-in" effect), use a Diaion HP-20 resin or equivalent hydrophobic interaction column. Load at pH 3, wash with water (removes salts), elute with MeOH.

Figure 2: Isolation logic flow. Missing the pI window is the #1 cause of yield loss.

Module 4: Advanced Protocols (Enzymatic Hydrolysis)

Q: I have acid-sensitive groups (Boc) and base-sensitive stereocenters. Nothing works.

Diagnosis: Chemical hydrolysis is too harsh. Solution: Biocatalysis using Pig Liver Esterase (PLE) .[1][2][3]

PLE is highly effective for phenylalanine derivatives. It operates at neutral pH (7.0–8.0) and ambient temperature, preserving both the Boc group and the stereocenter.

PLE Protocol for 3-Cl-Phe-OMe:

-

Buffer: Phosphate buffer (0.1 M, pH 7.5).

-

Cosolvent: Acetone or DMSO (max 10% v/v). Note: High organic content deactivates the enzyme.

-

Substrate: Dissolve ester in cosolvent, add to buffer.

-

Enzyme: Add PLE (approx 10-20 units per mmol of ester).

-

Monitoring: The reaction produces acid, dropping the pH.

-

Manual: Add 0.1M NaOH dropwise to maintain pH ~7.5 (use phenolphthalein or pH meter).

-

Automated: Use a pH-stat titrator.

-

-

Workup: Filter enzyme (Celite), acidify to pH 5.6, extract or precipitate.

References

-

Mechanism of Racemization

-

Lithium Hydroxide Specificity

-

Enzymatic Hydrolysis (PLE)

-

Ohno, M., & Otsuka, M. "Chiral Synthons by Ester Hydrolysis." Organic Reactions.[4] Defines the scope of Pig Liver Esterase for phenyl-substituted esters.

-

.

-

-

Isoelectric Point Data

-

PubChem Compound Summary: 3-chloro-L-phenylalanine.[9]

-

.

-

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

- 1. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aquila.usm.edu [aquila.usm.edu]

- 3. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 6. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 9. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Minimizing side reactions during halogenated phenylalanine ester synthesis

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of halogenated phenylalanine esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthetic process. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of your experiments. By understanding the "why" behind each step, you will be better equipped to anticipate and mitigate common side reactions, leading to higher yields and purities of your target compounds.

This guide is structured to address the most common challenges encountered during the two main stages of the synthesis: the halogenation of the phenylalanine ring and the subsequent esterification of the carboxylic acid. We will delve into the mechanisms of side reactions, the critical role of protecting groups, and strategies for maintaining stereochemical integrity.

Part 1: Troubleshooting Guide & FAQs for Halogenation

The introduction of a halogen atom onto the phenyl ring of phenylalanine via electrophilic aromatic substitution is a cornerstone of this synthesis. However, the presence of the activating amino group and the deactivating carboxyl group on the benzene ring presents unique challenges in controlling regioselectivity and preventing over-halogenation.

Frequently Asked Questions (FAQs) - Halogenation

Q1: I am getting a significant amount of di-halogenated and other poly-halogenated byproducts. How can I improve the selectivity for mono-halogenation?

A1: This is a classic challenge in electrophilic aromatic substitution on an activated ring system. The initial halogenation product is often more reactive than the starting material, leading to subsequent halogenation. Here’s a breakdown of the causes and solutions:

-

Underlying Cause: The amino group of phenylalanine is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Once the first halogen is introduced (which is generally ortho, para-directing), the ring remains activated enough for a second halogenation to occur.

-

Troubleshooting Strategy:

-

Protect the Amino Group: The most critical step is to "tame" the activating effect of the amino group by converting it into a less activating amide or carbamate. The use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is standard practice. These groups reduce the electron-donating ability of the nitrogen, thereby decreasing the ring's reactivity and minimizing poly-halogenation.[1]

-

Control Stoichiometry: Use a precise stoichiometry of the halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or I₂). A slight excess may be needed to drive the reaction to completion, but a large excess will significantly promote poly-halogenation. Start with 1.05-1.1 equivalents and optimize from there.

-

Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the reaction with the lower activation energy (mono-halogenation) over poly-halogenation.

-

Choice of Halogenating Agent: For bromination and chlorination, NBS and NCS are generally preferred over Br₂ and Cl₂ as they provide a slow, controlled release of the electrophilic halogen species.

-

Q2: My halogenation is not regioselective, and I'm getting a mixture of ortho and para isomers. How can I favor the para-substituted product?

A2: The amino group is an ortho, para-director, so a mixture is expected. However, the para product is often the desired isomer due to less steric hindrance.

-

Underlying Cause: Electronic effects favor both ortho and para positions. Steric hindrance from the bulky side chain of phenylalanine can disfavor the ortho position to some extent, but this is not always sufficient for high selectivity.

-

Troubleshooting Strategy:

-

Bulky Protecting Groups: Employing a sterically demanding protecting group on the amine can further hinder the ortho positions, thereby increasing the proportion of the para product.

-

Lewis Acid Catalyst: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids are needed to activate the halogenating agent, experimenting with different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and their concentrations can sometimes modulate the ortho/para ratio.

-

Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho and para attack. A systematic screen of solvents with varying polarities may reveal conditions that favor the para isomer.

-

Q3: I am attempting a Friedel-Crafts acylation on my phenylalanine derivative, but I'm getting very low yields. What could be the issue?

A3: Friedel-Crafts reactions are notoriously sensitive to the substituents on the aromatic ring.

-

Underlying Cause: The free amino group of phenylalanine is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the acylium ion electrophile.[2] Even with a protected amine, the carboxyl group is a deactivating group, making the ring less nucleophilic and hindering the reaction.[3]

-

Troubleshooting Strategy:

-

Protect Both Ends: Both the amino and carboxyl groups must be protected. The amino group should be protected as an amide or carbamate, and the carboxyl group as an ester.

-

Sufficient Catalyst: Friedel-Crafts acylation requires more than a catalytic amount of the Lewis acid because it complexes with the carbonyl group of the product. Ensure you are using at least a stoichiometric amount.

-

Anhydrous Conditions: Meticulously ensure that your reagents and glassware are anhydrous, as water will deactivate the Lewis acid catalyst.[4]

-

Visualizing the Halogenation Workflow

Caption: General workflow for the synthesis of halogenated phenylalanine esters.

Part 2: Troubleshooting Guide & FAQs for Esterification and Stereochemical Integrity

Esterification of the carboxylic acid is the second key transformation. The primary challenges in this step are preventing racemization of the chiral center and avoiding other side reactions such as diketopiperazine formation.

Frequently Asked Questions (FAQs) - Esterification & Stereochemistry

Q1: I am observing significant racemization of my halogenated phenylalanine ester. What are the likely causes and how can I prevent it?

A1: Maintaining the stereochemical integrity of the α-carbon is paramount, especially in drug development. Racemization can occur at several stages.

-

Underlying Cause: The α-proton of the amino acid ester is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. Prolonged exposure to strong acids or high temperatures can also promote racemization.

-

Troubleshooting Strategy:

-

Mild Esterification Conditions: Avoid harsh conditions.

-

Thionyl Chloride in Alcohol: This is a common and effective method. However, it's crucial to perform the reaction at low temperatures (initially at 0°C or even lower) and to control the addition of thionyl chloride to prevent excessive heat generation.[5][6]

-

TMSCl in Alcohol: Using trimethylsilyl chloride in methanol is a very mild method for esterification that has been shown to cause little racemization.[7]

-

-

Avoid Strong Bases During Workup: During the workup, avoid prolonged exposure to strong bases (e.g., concentrated NaOH). Use a milder base like sodium bicarbonate for neutralization if possible, and perform the extraction quickly at low temperatures.

-

Purification Conditions: Be mindful of the conditions during purification. For example, some silica gels can be slightly acidic and could potentially contribute to racemization if the compound is on the column for an extended period.

-

Q2: My final product is contaminated with a cyclic dipeptide (a diketopiperazine). How is this forming and how can I stop it?

A2: Diketopiperazine (DKP) formation is a common intramolecular side reaction, especially with methyl or ethyl esters of dipeptides, but it can also occur with single amino acid esters under certain conditions.[8][9]

-

Underlying Cause: The free amino group of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to dimerization and subsequent cyclization. This is particularly problematic if the N-protecting group is removed before or during the esterification workup.[10]

-

Troubleshooting Strategy:

-

Maintain N-Protection: Ensure that the amino group remains protected throughout the esterification and workup process. The DKP cannot form if the nucleophilic amine is capped.

-

Control pH: The rate of DKP formation is pH-dependent. The unprotonated N-terminal amino group is the reactive species, so maintaining a slightly acidic pH during workup and storage can suppress this side reaction.[11]

-

Temperature and Concentration: DKP formation is favored at higher temperatures and concentrations. Keep reaction and workup temperatures low and avoid concentrating solutions of the free amino ester for prolonged periods.

-

Q3: I am struggling with the deprotection of my final halogenated phenylalanine ester without affecting the ester or the halogen. What are the best practices?

A3: The choice of deprotection strategy is dictated by the protecting groups used and must be orthogonal to the other functional groups present.

-

Boc Deprotection:

-

Method: Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard.

-

Potential Issue: Strong acids can potentially hydrolyze the ester, especially with prolonged reaction times or elevated temperatures.

-

Solution: Use the minimum amount of TFA required and monitor the reaction closely by TLC. Perform the reaction at 0°C to room temperature and quench it as soon as the starting material is consumed.

-

-

Fmoc Deprotection:

-

Method: Typically removed with a secondary amine base like piperidine in DMF.[12]

-

Potential Issue: The basic conditions can lead to racemization or hydrolysis of the ester. Also, the deprotected amine can participate in side reactions if there are other electrophilic sites in the molecule.[13][14]

-

Solution: Use milder basic conditions if possible, such as piperazine with HOBt, which has been shown to reduce side reactions.[14][15] Keep the reaction time to a minimum.

-

-

Cbz Deprotection:

-

Method: Hydrogenolysis (H₂/Pd-C) is the most common method.

-

Potential Issue: For chloro-, bromo-, and iodo-substituted phenylalanines, hydrogenolysis can also lead to dehalogenation.

-

Solution: For halogenated compounds, consider alternative deprotection methods for Cbz, such as using HBr in acetic acid, although this is a very harsh condition that may affect the ester. A better approach is to choose a protecting group strategy that avoids hydrogenolysis if you are working with bromo- or iodo-phenylalanines.

-

Visualizing the Troubleshooting Logic for Racemization

Caption: Troubleshooting workflow for racemization issues.

Part 3: Experimental Protocols and Data

To provide practical guidance, this section includes a detailed protocol for a common synthesis and a table summarizing expected outcomes under different conditions.

Protocol: Synthesis of N-Boc-4-iodophenylalanine Methyl Ester

This protocol provides a representative procedure for the N-protection, esterification, and halogenation of phenylalanine.

Step 1: N-Boc Protection of L-Phenylalanine

-

Suspend L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (1N aqueous solution, 2.2 eq) and stir until the solution becomes clear.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine.

Step 2: Methyl Esterification

-

Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0°C.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until completion.

-

Remove the solvent under reduced pressure to obtain the crude N-Boc-L-phenylalanine methyl ester.

Step 3: Iodination

-

Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1 eq).

-

Add a catalytic amount of a Lewis acid, for example, trifluoroacetic acid (TFA) (0.1 eq).

-

Stir the reaction at room temperature, protected from light, until TLC indicates the consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-iodo-L-phenylalanine methyl ester.[16][17]

Data Summary: Impact of Reaction Conditions on Side Product Formation

| Side Reaction | Causal Factor(s) | Recommended Action | Expected Outcome |

| Poly-halogenation | Excess halogenating agent; Highly activating N-protecting group | Use 1.05-1.1 eq. of halogenating agent; Use Boc or Cbz protection. | Reduction of di- and tri-halogenated species to <5%. |

| Ortho/Para Isomer Mix | Steric and electronic effects | Use a bulky N-protecting group; Screen different Lewis acids. | Increase in para:ortho ratio. |

| Racemization | High temperature; Strong base/acid | Use TMSCl/MeOH for esterification; Neutralize with NaHCO₃. | Maintain >99% enantiomeric excess. |

| Diketopiperazine | Premature N-deprotection; High temperature/concentration | Maintain N-protection through workup; Keep temperatures low. | Minimize DKP formation to <1%. |

| Dehalogenation | Hydrogenolysis of Cbz group | Use acid-labile (Boc) or base-labile (Fmoc) protecting groups. | Preservation of the C-X bond. |

References

-

Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. Retrieved from [Link]